3-Ethyl-3-oxetanemethanol

Hyperbranched polymers Thermal analysis Cationic polymerization

3-Ethyl-3-oxetanemethanol (syn. 3-ethyl-3-hydroxymethyloxetane, EHO, OXT-101) is a heterocyclic monomer containing a strained four-membered oxetane ring and a primary hydroxyl group.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 3047-32-3
Cat. No. B1294369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-oxetanemethanol
CAS3047-32-3
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC1(COC1)CO
InChIInChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3
InChIKeyUNMJLQGKEDTEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-3-oxetanemethanol (CAS 3047-32-3): A Dual-Functional Oxetane Monomer for Cationic UV-Curable and Hyperbranched Polymer Systems


3-Ethyl-3-oxetanemethanol (syn. 3-ethyl-3-hydroxymethyloxetane, EHO, OXT-101) is a heterocyclic monomer containing a strained four-membered oxetane ring and a primary hydroxyl group . This dual functionality enables self-condensing ring-opening polymerization to form hyperbranched polyethers, as well as use as a reactive diluent in cationic UV-curable coatings, inks, and adhesives . The compound is a clear, colorless liquid with density 1.019 g/mL at 25 °C, boiling point 96 °C/4 mmHg, and refractive index n20/D 1.453 .

Why 3-Ethyl-3-oxetanemethanol Cannot Be Replaced by Simple Oxetane Analogs Without Loss of Key Performance Attributes


Oxetane monomers differ markedly in their substituent-dependent reactivity, polymer thermal properties, and viscosity profiles. 3-Ethyl-3-oxetanemethanol uniquely balances a moderate homopolymer glass transition temperature (Tg ≈ 46 °C) with low viscosity (17–22 mPa·s at 25 °C), while its primary hydroxyl group provides a handle for post-polymerization modification [1]. In contrast, 3-methyl-3-oxetanemethanol yields a semicrystalline polymer with a melting point of ~126 °C rather than an amorphous network, and 3-ethyl-3-(phenoxymethyl)oxetane produces a polymer with Tg near 1 °C, which may be unsuitable for applications requiring dimensional stability at elevated temperatures [1][2]. These divergent physical forms and thermal behaviors preclude direct drop-in replacement.

Head-to-Head Quantitative Evidence: How 3-Ethyl-3-oxetanemethanol Outperforms Its Closest Analogs


Thermal Profile Differentiation: Amorphous Low-Tg Polymer vs. Semicrystalline High-Tm Polymer

Cationic homopolymerization of 3-ethyl-3-oxetanemethanol yields an amorphous polyether with a glass transition temperature (Tg) of 46 °C, as specified in the manufacturer's datasheet for OXT-101 . In contrast, homopolymerization of 3-methyl-3-oxetanemethanol under comparable BF3·OEt2 catalysis produces a semicrystalline polymer exhibiting a melting endotherm (Tm) at 125.9 °C by DSC, indicative of a crystalline phase absent in the ethyl analog [1]. The amorphous nature of poly(3-ethyl-3-oxetanemethanol) provides consistent mechanical properties across a broad temperature range without the abrupt stiffness changes associated with crystalline melting.

Hyperbranched polymers Thermal analysis Cationic polymerization

Viscosity Advantage: Lower Viscosity than Acrylate-Functional Oxetane and Comparable to Phenoxy Analog

3-Ethyl-3-oxetanemethanol exhibits a viscosity of 17–22 mPa·s at 25 °C (as OXT-101), placing it in an optimal range for reactive diluent applications—low enough to reduce formulation viscosity yet high enough to maintain film integrity . By comparison, 3-ethyl-3-(acryloyloxymethyl)oxetane has a reported viscosity of 4.3 Pa·s (4,300 mPa·s), approximately 200–250 times higher, limiting its utility as a diluent . Meanwhile, 3-ethyl-3-(phenoxymethyl)oxetane (OXT-211) has a comparable viscosity of 10–20 mPa·s but yields a polymer with a Tg of only 1 °C, compromising heat resistance .

Reactive diluent UV-curable coating Viscosity control

Tunable Degree of Branching Enables Architectural Control in Hyperbranched Polyethers

The cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane proceeds via a self-condensing mechanism, and the degree of branching (DB) can be systematically tuned from 0.15 to 0.41 by varying reaction temperature and initiator type [1]. In contrast, 3-methyl-3-oxetanemethanol under BF3·OEt2 initiation yields predominantly linear or only slightly branched polymers unless high catalyst-to-monomer ratios are employed, and even then the branching architecture is less controllable [2]. The ethyl analog's broader accessible DB window enables tailored rheological and solubility properties for specific applications.

Hyperbranched polymer Degree of branching Self-condensing polymerization

Hydroxyl Number and Functionality Advantage Over Non-Hydroxyl Oxetane Diluents

3-Ethyl-3-oxetanemethanol possesses a hydroxyl number of 475–495 mg KOH/g, corresponding to one primary hydroxyl group per monomer unit (theoretical OH number for C6H12O2: 483 mg KOH/g) . This high hydroxyl content enables participation in dual-cure (cationic + isocyanate or melamine) systems and enhances adhesion to polar substrates through hydrogen bonding. Non-hydroxyl oxetane diluents such as 3-ethyl-3-(phenoxymethyl)oxetane (OXT-211) and 3-ethyl-3-(2-ethylhexyloxymethyl)oxetane (OXT-212) lack this reactive hydroxyl functionality entirely, precluding post-cure crosslinking or covalent adhesion to hydroxyl-reactive substrates .

Hydroxyl value Crosslinking density Adhesion promotion

When 3-Ethyl-3-oxetanemethanol Is the Scientifically Justified Choice: Three High-Value Application Scenarios


Cationic UV-Curable Coatings Requiring Low Viscosity, High Flexibility, and Dual-Cure Capability

In cationic UV-curable clear coats for plastic substrates, 3-ethyl-3-oxetanemethanol serves as a reactive diluent that reduces formulation viscosity to 17–22 mPa·s while contributing to an amorphous network with Tg 46 °C, preventing stress-cracking on flexible substrates . Its primary hydroxyl group (475–495 mg KOH/g) enables a secondary thermal cure with polyisocyanates, achieving solvent resistance unattainable with non-hydroxyl oxetane diluents .

Synthesis of Hyperbranched Polyether Cores with Controlled Degree of Branching for Drug Delivery Nanocarriers

For constructing amphiphilic hyperbranched polyethers with tunable branching, 3-ethyl-3-oxetanemethanol enables self-condensing ring-opening polymerization to DB values from 0.15 to 0.41 depending on initiator and temperature, while 3-methyl-3-oxetanemethanol yields predominantly linear chains unsuitable for core-shell architectures [1][2]. The resulting poly(3-ethyl-3-oxetanemethanol) cores have been successfully grafted with PEG arms to form micellar nanocarriers.

High-Precision Stereolithography (3D Printing) Resins Prioritizing Dimensional Stability

In 3D printing resins, the low shrinkage characteristic of oxetane ring-opening polymerization, combined with the amorphous nature of poly(3-ethyl-3-oxetanemethanol) (Tg 46 °C, no crystallization shrinkage), ensures printed parts retain dimensional accuracy from build to post-cure. Alternative oxetanes with crystalline domains, such as poly(3-methyl-3-oxetanemethanol) (Tm 125.9 °C), or ultra-low Tg materials like OXT-212 (Tg -60 °C), cannot simultaneously deliver ambient rigidity and thermal stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-3-oxetanemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.